molecular formula C14H20N2O3S B2846532 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide CAS No. 941932-35-0

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide

Número de catálogo B2846532
Número CAS: 941932-35-0
Peso molecular: 296.39
Clave InChI: OWAOJEPLUAPGQO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide, also known as MLR-1023, is a novel compound that has shown promising results in scientific research for various applications. It is a thiazolidinedione derivative that has been synthesized through a multi-step process, and its mechanism of action involves the activation of peroxisome proliferator-activated receptors (PPARs).

Mecanismo De Acción

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide involves the activation of PPARs, specifically PPAR-γ. PPARs are transcription factors that play a crucial role in regulating glucose and lipid metabolism, as well as inflammation. Activation of PPAR-γ by N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide leads to the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in inflammation.
Biochemical and Physiological Effects:
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. It also has anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines and chemokines. Additionally, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide in laboratory experiments is its specificity for PPAR-γ, which allows for targeted activation of this receptor. Additionally, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development. However, one limitation of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide is that its effects may vary depending on the cell type and disease model used in experiments.

Direcciones Futuras

There are several potential future directions for the study of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide. One area of interest is its potential use in the treatment of diabetes, as it has been shown to improve glucose metabolism and insulin sensitivity in preclinical studies. Additionally, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide may have potential applications in the treatment of cancer and inflammation. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide.

Métodos De Síntesis

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide involves several steps, including the reaction of 3-aminophenyl sulfone with ethyl acetoacetate, followed by the condensation of the resulting product with 3-methylbutanoyl chloride. The final step involves the cyclization of the intermediate product with thionyl chloride to yield N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide.

Aplicaciones Científicas De Investigación

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic effects in preclinical studies.

Propiedades

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-11(2)9-14(17)15-12-5-3-6-13(10-12)16-7-4-8-20(16,18)19/h3,5-6,10-11H,4,7-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAOJEPLUAPGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.